molecular formula C11H20N2O2 B15051853 methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

Cat. No.: B15051853
M. Wt: 212.29 g/mol
InChI Key: ZINNOZNHWBZIMN-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a chiral piperidine derivative characterized by a cyclopropylmethyl substituent at the nitrogen atom, an amino group at the 4-position, and a methyl ester at the 3-position of the piperidine ring. Its stereospecific (3R,4R) configuration is critical for molecular interactions, particularly in pharmaceutical applications where enantiomeric purity influences target binding and metabolic stability. This compound is likely a synthetic intermediate for bioactive molecules, given the structural relevance of piperidine scaffolds in medicinal chemistry (e.g., kinase inhibitors, protease inhibitors) .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-15-11(14)9-7-13(5-4-10(9)12)6-8-2-3-8/h8-10H,2-7,12H2,1H3/t9-,10-/m1/s1

InChI Key

ZINNOZNHWBZIMN-NXEZZACHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(CC[C@H]1N)CC2CC2

Canonical SMILES

COC(=O)C1CN(CCC1N)CC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another approach includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are known for their efficiency and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different products.

    Substitution: The amino group and other substituents on the piperidine ring can participate in substitution reactions, resulting in a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The table below compares methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate with analogous piperidine derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
This compound (Target) 1-Cyclopropylmethyl, 4-amino, methyl ester (3R,4R) C12H21N2O2 225.31 Probable intermediate for drug synthesis N/A
(3R,4R)-Ethyl 4-methylpiperidine-3-carboxylate derivatives 4-Methyl, ethyl ester (3R,4R) C10H19NO2 185.27 High-yield synthesis (96%) via THF-based reactions [1]
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine 1-Benzyl, 4-methyl, methylamine (3R,4R) C15H24N2 232.37 Intermediate for Tofacitinib citrate (JAK inhibitor) [2]
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 1-Boc, 4-phenyl, carboxylic acid (3S,4R) C17H23NO4 305.37 Safety hazards noted (irritant) [3]
Methyl 1-Boc-5-oxo-piperidine-3-carboxylate 1-Boc, 5-oxo, methyl ester C12H19NO5 257.29 Commercial availability (AldrichCPR) [4]

Key Observations :

  • Cyclopropylmethyl vs. Benzyl : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to the benzyl group in ’s compound, as cyclopropane rings resist oxidative degradation .
  • Amino Group vs.
  • Ester Variations : Methyl esters (target, ) are more hydrolytically stable than ethyl esters (), affecting bioavailability .
Stereochemical Considerations

The (3R,4R) configuration of the target compound distinguishes it from the (3S,4R) diastereomer in . Stereochemistry significantly impacts receptor binding; for example, Tofacitinib intermediates require strict (3R,4R) stereochemistry for JAK3 inhibition . Misconfiguration in ’s compound could alter solubility or toxicity profiles .

Pharmacological Relevance
  • Safety Profiles : ’s compound underscores the importance of stereochemistry in safety; the (3S,4R) configuration may correlate with irritant properties absent in the target compound .

Biological Activity

Methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with specific stereochemistry at the 3 and 4 positions. The presence of the cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets.

The compound is believed to act primarily as a CCR5 antagonist , which is crucial for inhibiting HIV entry into host cells. CCR5 is a co-receptor that HIV uses to gain entry into immune cells. By blocking this receptor, this compound could potentially serve as an antiviral agent.

Key Findings

  • Antiviral Activity : In studies evaluating the antiviral properties of piperidine derivatives, compounds similar to this compound exhibited significant inhibitory effects on HIV-1 with IC₅₀ values around 25 nM .
  • Selectivity : Research indicates that modifications in the piperidine structure can lead to enhanced selectivity for CCR5 over other receptors, potentially reducing side effects associated with broader receptor antagonism .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key parameters include:

ParameterValue
Molecular Weight199.27 g/mol
SolubilityModerate in water
BioavailabilityHigh (based on structural analogs)
Half-lifeTBD (to be determined in clinical studies)

Case Studies and Research Findings

Several studies have examined the biological activity of related compounds, providing insights into the efficacy and safety profiles of this compound.

  • HIV Inhibition Study : A study reported that piperidine derivatives with similar structures showed promising results in inhibiting HIV replication in vitro. The compound demonstrated an IC₅₀ comparable to existing treatments like maraviroc .
  • Safety Profile : In preliminary toxicity assessments, structurally related compounds did not show significant cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile .
  • Potential for Obesity Treatment : Some derivatives have been explored for their potential role in modulating appetite and energy balance through interactions with neuropeptide pathways, indicating broader therapeutic applications beyond antiviral activity .

Q & A

How can enantiomeric purity be optimized during synthesis of methyl (3R,4R)-4-amino-1-(cyclopropylmethyl)piperidine-3-carboxylate?

Basic Research Question
Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. A resolution step using chiral acids, such as ditoluoyl-(L)-tartaric acid, can isolate the desired (3R,4R) enantiomer. For example, a multi-step synthesis involving reductive amination followed by resolution with chiral acids achieved >98% enantiomeric excess (ee) in related piperidine derivatives . Key steps include:

Quaternization : React intermediates with benzyl halides to stabilize stereochemistry.

Partial Reduction : Use sodium borohydride in methanol/water for selective reduction.

Resolution : Precipitate the target enantiomer via diastereomeric salt formation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.